Afatinib Impurity
Description
Conceptual Framework of Pharmaceutical Impurities in Drug Development
In the development and manufacturing of pharmaceuticals, an impurity is any component present in a drug substance or final drug product that is not the desired chemical entity. pharmainfo.inuspnf.com These materials can be organic, inorganic, or residual solvents remaining from the synthesis process. pharmainfo.inwisdomlib.org Organic impurities are often the most scrutinized as they can arise from various stages, including the starting materials, by-products of the chemical synthesis, intermediates, or subsequent degradation of the drug substance. pharmainfo.inaquigenbio.com Inorganic impurities may stem from the manufacturing process itself, such as reagents, catalysts, or heavy metals. pharmainfo.inuspnf.com Residual solvents are liquids used during production that are not completely removed. pharmainfo.inuspnf.com
The presence of impurities, even in minute quantities, can significantly affect the safety and efficacy of a drug. wisdomlib.orgaquigenbio.com Therefore, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control and monitoring of impurities. longdom.org The fundamental principle is to ensure that impurity levels are controlled throughout development to guarantee the safety and quality of the final pharmaceutical product. uspnf.com This involves a rigorous process of detection, identification, and qualification to understand the potential risks associated with each impurity. pharmainfo.in
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Quality and Control
Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in an Active Pharmaceutical Ingredient (API). globalpharmatek.compharmaffiliates.com This practice is a mandatory requirement for new drug applications and is crucial for several reasons. globalpharmatek.com
First and foremost, impurity profiling is essential for patient safety. pharmaffiliates.com Some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks. biomedres.us Regulatory guidelines, such as ICH Q3A/Q3B, set specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. pharmaffiliates.com For instance, the identification threshold for impurities in APIs with a maximum daily dose of up to 2 grams per day is 0.10%. pharmaffiliates.com
Secondly, impurity profiling ensures the efficacy and stability of the drug product. aquigenbio.com Impurities can potentially alter a drug's stability, leading to degradation that reduces its potency and shelf life. longdom.orgbiomedres.us By understanding the impurity profile, manufacturers can establish appropriate storage conditions and expiration dates. longdom.orgglobalpharmatek.com
Finally, this process is integral to quality control and regulatory compliance. globalpharmatek.compharmaffiliates.com A consistent impurity profile from batch to batch is a hallmark of a well-controlled and robust manufacturing process. grace.com It provides valuable insights into the synthesis process, allowing for optimization to minimize the formation of process-related impurities. aquigenbio.comglobalpharmatek.com Advanced analytical techniques are employed to validate methods for detecting and quantifying these impurities, ensuring accuracy and reliability. globalpharmatek.com
Overview of Afatinib (B358) as a Model Compound for Impurity Research
Afatinib is a potent, irreversible inhibitor of the ErbB family of tyrosine kinases, used in the treatment of certain types of non-small cell lung cancer (NSCLC). syncsci.comnih.gov Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide. daicelpharmastandards.com The complexity of its synthesis and its potential for degradation make Afatinib a relevant and instructive model for impurity research. syncsci.comjestr.org
The manufacturing process of Afatinib involves multiple steps, including nitro-reduction, amidation, and salification. syncsci.comscispace.com Such multi-step syntheses inherently carry the risk of generating process-related impurities, such as unreacted intermediates or by-products from side reactions. aquigenbio.comsyncsci.com Furthermore, the Afatinib molecule itself can degrade under various stress conditions like hydrolysis and oxidation, leading to the formation of degradation products. researchgate.netjoac.info Research has shown that Afatinib is unstable under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netjoac.info Given these factors, a thorough investigation into its potential impurities is critical to ensure the quality, safety, and efficacy of the final drug product. syncsci.com
Scope and Objectives of Academic Research on Afatinib Impurities
Academic and industrial research on Afatinib impurities focuses on several key objectives to ensure the drug's quality and safety, in line with regulatory expectations. A primary goal is the identification, isolation, and structural elucidation of unknown impurities that appear during synthesis and storage. syncsci.comsyncsci.com This involves the use of sophisticated analytical techniques to characterize impurities present at levels often below 0.10%. scispace.com
A significant part of this research involves conducting forced degradation studies. syncsci.comresearchgate.net By subjecting Afatinib to harsh conditions (e.g., acid, base, oxidation, heat, light), researchers can intentionally generate degradation products. researchgate.netjoac.info This helps in identifying potential degradants that might form under normal storage conditions and allows for the development of stability-indicating analytical methods. joac.info
Another major objective is the development and validation of sensitive and specific analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), to separate and quantify Afatinib and its impurities. syncsci.comresearchgate.net These methods must be robust enough for routine quality control and capable of detecting impurities at very low levels. syncsci.comresearchgate.net
Finally, research aims to understand the formation pathways of these impurities. syncsci.comresearchgate.net By understanding how and why an impurity is formed, the manufacturing process can be optimized to control its presence to an acceptable level, ensuring the final product meets the stringent requirements set by regulatory agencies. syncsci.comjestr.org
Detailed Research Findings on Afatinib Impurities
Comprehensive research has been undertaken to identify, characterize, and control impurities in Afatinib. These studies utilize forced degradation and analysis of manufacturing batches to create a complete impurity profile.
One study identified four major impurities in laboratory batches of Afatinib Dimaleate, present in ranges from 0.08% to 0.30%. syncsci.comscispace.com These were classified as process-related or degradation impurities. Through forced degradation studies, specific impurities were linked to specific stress conditions. For example, treatment with hydrogen peroxide led to the formation of Afatinib N-Oxide, while degradation under basic conditions produced a "hydroxy impurity." syncsci.com
Another investigation subjected Afatinib to a full range of stress conditions as per ICH guidelines and identified a total of eleven previously unknown degradation products using LC-Q-TOF/MS/MS. researchgate.net Two of the major degradation products were isolated and their structures were confirmed by NMR. researchgate.net
The tables below summarize some of the key impurities identified in these research efforts.
Table 1: Process-Related and Degradation Impurities of Afatinib
| Impurity Name | Chemical Name | Type | Source / Formation Condition |
| Acetamide (B32628) Impurity | (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide | Process Impurity | Identified during process development studies. syncsci.comscispace.com |
| Hydroxy Impurity | 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5- Hydroxypyrrolidin-2-one | Degradation Impurity | Formed under basic degradation conditions. syncsci.comsyncsci.com |
| Afatinib N-Oxide | Not specified | Degradation Impurity | Formed under oxidative degradation conditions (hydrogen peroxide). syncsci.comsyncsci.com |
| Intermediate-1 | N4-(3-chloro-4-fluorophenyl)-7- [[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine | Process & Degradation | An intermediate from the synthesis process. syncsci.comsyncsci.com |
Table 2: Degradation Products (DPs) Identified via Forced Degradation Studies
| Degradation Product ID | Formation Condition | Notes |
| AFA-DP1 | Acid Hydrolysis | One of two degradants identified in acid hydrolysis. joac.info |
| AFA-DP2 | Acid & Base Hydrolysis | Formed under both acidic and basic conditions. joac.info |
| AFA-DP3 | Base Hydrolysis | The primary degradant formed in base hydrolysis. joac.info |
| AFA-DP4 | Peroxide Mediated Oxidation | Formed under oxidative stress. joac.info |
| DP2 & DP3 | General Hydrolysis | Two major degradation products isolated and characterized by NMR. researchgate.net |
| DP6 & DP9 | Alkaline Conditions | Two degradation products observed specifically in alkaline conditions. researchgate.net |
| Multiple DPs (DP1, DP3, DP4, etc.) | Photolytic Degradation | Six novel degradation products were observed under photolytic stress. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Origin of Afatinib Impurities
Process-Related Impurities in Afatinib (B358) Synthesis
Process-related impurities are substances that are introduced or created during the synthesis of the active pharmaceutical ingredient (API). These can include by-products of side reactions, unreacted starting materials, intermediates, and residues of chemicals used in the process.
During the synthesis of Afatinib, unintended side reactions can occur, leading to the formation of by-products. A notable example is a process impurity identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (B32628), also referred to as the acetamide impurity. syncsci.comscispace.com This impurity was consistently observed during developmental batches. syncsci.com
The formation of the acetamide impurity is linked to the amidation step in the synthesis. syncsci.com It arises from a reaction between an essential intermediate, N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1), and acetic acid. syncsci.comsyncsci.com The source of this acetic acid was traced back to the solvent N,N-dimethylacetamide, which was found to contain catalytic amounts of it. syncsci.comsyncsci.com Furthermore, it was discovered that N,N-dimethylacetamide could degrade into acetic acid in the presence of excess thionyl chloride (used as a chlorinating agent) and moisture, further contributing to the formation of this impurity. scispace.com Controlling the amount of acetic acid in the solvent and optimizing the quantity of thionyl chloride were crucial steps to limit this impurity to acceptable levels. scispace.com
Incomplete reactions during the multi-step synthesis of Afatinib can result in the presence of unreacted starting materials and intermediates in the final product. daicelpharmastandards.com One of the key intermediates in the Afatinib synthesis is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, also known as Intermediate-1. syncsci.comsyncsci.comscispace.com This compound can persist as an impurity if the subsequent amidation reaction does not proceed to completion. syncsci.comscispace.com
The synthesis of Afatinib involves several precursor compounds, such as 2-amino-4-chlorobenzoic acid and 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline (B50416), which could potentially be carried through as impurities if not fully consumed in the synthetic sequence. syncsci.commdpi.com
Chemicals used throughout the manufacturing process, such as reagents, solvents, and catalysts, can also appear as impurities in the final API. veeprho.com The synthesis of Afatinib employs various reagents, including thionyl chloride or oxalyl chloride as chlorinating agents, and solvents like N,N-dimethylacetamide, methanol (B129727), and acetonitrile (B52724). veeprho.comscispace.com As previously mentioned, the solvent N,N-dimethylacetamide was identified as a source of acetic acid, which led to the formation of the acetamide impurity. syncsci.comsyncsci.com
Catalysts used in the synthesis, such as potassium tert-butoxide and Raney-Nickel, could also lead to elemental impurities if not adequately removed during purification. veeprho.commdpi.com
Degradation Products of Afatinib
Degradation products result from the chemical breakdown of the Afatinib molecule itself. This degradation can be induced by external stress factors or can occur over time during storage.
Forced degradation studies are conducted to understand the inherent stability of a drug and to identify potential degradation products that might form under various stress conditions. nih.gov Afatinib has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions. nih.gov
These studies have identified several degradation impurities. syncsci.com One major degradant is Afatinib N-Oxide. syncsci.comsyncsci.comscispace.com Another significant degradation product is 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one, referred to as the "hydroxy impurity". syncsci.comsyncsci.comscispace.com In one comprehensive study, a total of 11 unknown degradation products were characterized after subjecting Afatinib to various stress conditions. nih.gov The presence of these impurities underscores the importance of a validated stability-indicating analytical method to monitor the quality of Afatinib. nih.govsyncsci.com
Table 1: Known Afatinib Impurities and Their Classification
| Impurity Name | Type | Origin / Formation Condition |
|---|---|---|
| (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (Acetamide Impurity) | Process-Related (By-product) | Reaction of Intermediate-1 with acetic acid from N,N-dimethylacetamide solvent. syncsci.comsyncsci.com |
| N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) | Process-Related (Intermediate) | Incomplete amidation reaction during synthesis. syncsci.comscispace.com |
| Acetic Acid | Process-Related (Reagent) | Present as an impurity in N,N-dimethylacetamide or formed from its degradation. syncsci.comscispace.comsyncsci.com |
| Afatinib N-Oxide | Degradation | Formed under stress conditions, particularly oxidative stress. syncsci.comsyncsci.comscispace.com |
| 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (Hydroxy Impurity) | Degradation | Formed under stress/degradation conditions. syncsci.comsyncsci.comscispace.com |
| Afatinib Maleic Acid Adduct | Degradation | Potential adduct formed with the maleate (B1232345) counter-ion. veeprho.com |
| 2-Hydroxy 3-dimethylamino Afatinib Impurity | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |
| 4-Hydroxy 4-Dedimethylamino Afatinib | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |
| Afatinib Bis-dimethylamino Impurity | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |
Impurities can also form during the storage of the drug substance or product, even under recommended conditions. daicelpharmastandards.com These are often the result of slow degradation processes such as hydrolysis in the presence of humidity or oxidation from exposure to air. veeprho.com The types of impurities formed during storage often overlap with those identified in stress degradation studies. For instance, hydrolysis products can form in high humidity environments, and oxidative degradation can occur with exposure to air or light. veeprho.com Therefore, proper packaging and controlled storage conditions are essential to minimize the formation of storage-related impurities. daicelpharmastandards.com
Formulation-Derived Impurities (from excipient interactions, in a research context)
In the context of pharmaceutical formulation, impurities can arise from interactions between the active pharmaceutical ingredient (API) and the excipients used to create the final dosage form. Research into Afatinib dimaleate has shown that the API is susceptible to degradation when it comes into contact with certain types of excipients, particularly during manufacturing processes that involve solvents. google.com
It has been unexpectedly discovered that when preparing granules or particles of Afatinib dimaleate, the use of pharmaceutically acceptable excipients with basic properties can lead to a degradation process. google.com This interaction results in the formation of a comparatively high amount of degradation products derived from the Afatinib API. The degradation can occur both during the manufacturing process, where a solvent may enhance the reaction, and during subsequent storage of the formulated product. google.com
Conversely, studies have demonstrated that by exclusively using pharmaceutically acceptable excipients that possess neutral or acidic properties, the interaction between the excipient and the API is minimized or prevented altogether. google.com This strategic selection of excipients leads to an improved product with enhanced stability. Prior attempts to improve Afatinib's properties through methods like wet granulation had resulted in hydrolytic decomposition and other degradation processes, highlighting the API's sensitivity to its chemical microenvironment. google.com The choice of excipients is therefore critical in preventing the formation of these formulation-derived impurities. nih.gov
Table 1: Impact of Excipient pH on Afatinib Dimaleate Stability in Formulation
| Excipient Property | Interaction with Afatinib Dimaleate | Outcome |
|---|---|---|
| Basic | Promotes degradation process google.com | Formation of a high amount of degradation products google.com |
| Neutral or Acidic | No or minimal interaction google.com | Improved product stability, less impurity formation google.com |
Emerging Classes of Impurities (e.g., N-Nitrosamine Drug Substance Related Impurities)
A significant concern that has emerged in the pharmaceutical industry is the presence of N-nitrosamine impurities, including a specific sub-class known as N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). thermofisher.comresolvemass.ca These compounds are of particular concern due to their classification as probable human carcinogens. acs.org NDSRIs are a type of nitrosamine (B1359907) impurity that originates directly from the drug's own chemical structure. resolvemass.ca
NDSRIs can form when a drug substance contains a vulnerable amine functional group (such as a secondary or tertiary amine) that reacts with nitrosating agents (like nitrites) under specific conditions. thermofisher.comresolvemass.ca These conditions can potentially occur during the manufacturing or storage of the drug product. resolvemass.ca The Afatinib molecule contains a secondary amine, making it susceptible to this reaction. chemicea.com
Consequently, N-Nitroso Afatinib impurities have been identified as a potential emerging class of impurities. These impurities are formed from the nitrosation of the Afatinib molecule itself. chemicea.com Regulatory agencies require manufacturers to conduct thorough risk assessments to identify potential sources of NDSRIs and to use validated analytical methods for their detection and control. thermofisher.comacs.org
Table 2: Identified N-Nitroso this compound
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
| N-Nitroso this compound | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(methyl(nitroso)amino)but-2-enamide pharmaffiliates.com | C₂₄H₂₄ClFN₆O₄ pharmaffiliates.com | 514.94 pharmaffiliates.com |
Mechanisms of Afatinib Impurity Formation
Hydrolytic Degradation Mechanisms
Hydrolysis is a major degradation pathway for afatinib (B358), occurring under acidic, basic, and neutral conditions. researchgate.net This process typically involves the cleavage of the butenamide side chain. joac.info
Under acidic conditions, such as in the presence of hydrochloric acid, afatinib undergoes hydrolysis which leads to the cleavage of the (dimethylamino)but-2-enamide group. joac.info This reaction results in the formation of at least two degradation products, identified as AFA-DP1 and AFA-DP2. joac.info The primary mechanism involves the acid-catalyzed cleavage of the amide bond. joac.info Studies have shown that with 0.1N HCl, approximately 8.51% degradation occurs within 2 hours. ijpsjournal.com One of the key impurities formed, AFA-DP2, results from the cleavage of the butenamide side chain, which is also observed in basic hydrolysis. joac.info
Table 1: Degradation Products from Acid-Catalyzed Hydrolysis of Afatinib
| Degradation Product | Formation Condition | Percent Degradation | Reference |
|---|---|---|---|
| AFA-DP1 | Acid Hydrolysis | Not specified | joac.info |
| AFA-DP2 | Acid and Base Hydrolysis | Not specified | joac.info |
In alkaline environments, facilitated by reagents like sodium hydroxide (B78521), afatinib is also prone to degradation. joac.info Base-mediated hydrolysis primarily results in the formation of a degradation product referred to as AFA-DP3. joac.info Similar to acid hydrolysis, this process involves the cleavage of the (dimethylamino) but-2-enamide (B7942871) group. joac.info One study noted that under alkaline conditions, two degradation products, DP6 and DP9, were observed. researchgate.net Another study using 0.1N NaOH for one hour resulted in 100% degradation of afatinib. ijpsjournal.com
Table 2: Degradation Products from Base-Mediated Hydrolysis of Afatinib
| Degradation Product | Formation Condition | Percent Degradation | Reference |
|---|---|---|---|
| AFA-DP3 | Base Hydrolysis | Not specified | joac.info |
| DP6 | Alkaline conditions | Not specified | researchgate.net |
| DP9 | Alkaline conditions | Not specified | researchgate.net |
Afatinib can also degrade under neutral aqueous conditions. researchgate.netcarnabio.com This hydrolysis is particularly relevant to the covalent bond formed between afatinib and cysteine residues in its target proteins. carnabio.com While this bond is stable within the solvent-inaccessible ATP-binding pocket of the EGFR protein, it is susceptible to hydrolysis under neutral aqueous conditions when exposed. carnabio.com One study observed a degradation of 0.89% after 2 hours under neutral conditions. ijpsjournal.com
Oxidative Degradation Mechanisms
Oxidative stress is another significant factor in the degradation of afatinib, leading to the formation of specific impurities. joac.inforesearchgate.net
Exposure to peroxide, such as hydrogen peroxide (H2O2), induces the oxidation of afatinib. joac.info This process leads to the formation of a specific degradation product, AFA-DP4. joac.info Another study identified an impurity, Afatinib-N-oxide, which formed when afatinib dimaleate was treated with a 5% hydrogen peroxide solution at 70°C for 2 hours, resulting in 3.17% of this specific impurity. scispace.comsyncsci.com Hydrogen peroxide can induce oxidative stress, which in turn can lead to the oxidation of various cellular components and drug molecules. nih.govnih.gov
Beyond specific peroxide-induced reactions, general oxidative processes can also contribute to the degradation of afatinib. joac.inforesearchgate.net The molecule is susceptible to oxidation, which can lead to the formation of various degradation products, including Afatinib-N-oxide. scispace.com The reactive nature of afatinib, particularly its acrylamide (B121943) group, makes it a target for oxidative reactions. syncsci.com These oxidative processes can be influenced by factors such as the presence of reactive oxygen species. nih.govresearchgate.net
Table 3: Degradation Products from Oxidative Degradation of Afatinib
| Degradation Product | Formation Condition | Percent Degradation | Reference |
|---|---|---|---|
| AFA-DP4 | Peroxide-mediated hydrolysis | Not specified | joac.info |
Photolytic Degradation Pathways
Afatinib demonstrates susceptibility to degradation when exposed to light, particularly in a liquid state. researchgate.net Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, reveal that afatinib is labile under photolytic conditions when in solution, resulting in a degradation of 7.67%. researchgate.net Conversely, the drug is stable when exposed to light in its solid form. researchgate.net
The degradation process under light exposure leads to the formation of several photolytic degradation products. One study identified and characterized a total of eleven unknown degradation products using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS). researchgate.net While the specific structures of all photolytic impurities are complex, their formation underscores the necessity of protecting afatinib solutions from light to maintain the integrity of the drug. Another study noted a much lower degradation of 0.34% after 24 hours of photolytic stress. ijpsjournal.com A key hydrolytic cyclisation product, identified as 'CD 334', is noted as a chief impurity that can form, highlighting the drug's sensitivity. tga.gov.au
Thermal Degradation Processes
In contrast to its behavior under photolytic stress, afatinib is generally stable under thermal conditions. researchgate.netresearchgate.net Formal stability testing has shown that significant degradation does not occur when afatinib is subjected to heat. researchgate.net This suggests that thermal energy alone is not a primary driver for the breakdown of the afatinib molecule under typical storage and handling conditions. researchgate.netdergipark.org.tr While some synthetic processes are optimized to control for potential degradation impurities that could arise at elevated temperatures, specific thermal degradation products are not prominently reported as major impurities, confirming the drug's thermal robustness. syncsci.com
Specific Reaction Mechanisms Leading to Process Impurities
The synthesis of afatinib is a multi-step process that can generate various process-related impurities. jestr.org These impurities can arise from starting materials, incomplete reactions, or side reactions. daicelpharmastandards.com The synthetic route typically involves key steps such as nitro-reduction, amidation, and salification. syncsci.comsyncsci.com
During the amidation step, where the reactive acrylamide group is introduced, by-products can form. One identified process impurity is an acetamide (B32628) impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. syncsci.comsyncsci.com This impurity arises during the synthesis and its control is critical for the quality of the final product. syncsci.comsyncsci.com
Other process impurities identified include:
Intermediate-1 : N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, which is an unreacted intermediate from the synthetic sequence. syncsci.comsyncsci.com
Afatinib Impurity JXH : This impurity is reported to form primarily during the condensation step of the synthesis. vulcanchem.com
Hydroxy impurity : 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one is another identified degradation and process impurity. syncsci.com
The control of these impurities to levels compliant with regulatory guidelines (often not more than 0.10%) is a key aspect of the manufacturing process. syncsci.comsyncsci.com
Adduct Formation Mechanisms
A significant pathway for the transformation of afatinib, particularly in a biological context, is through adduct formation. nih.govcancercareontario.ca Afatinib is designed with a reactive acrylamide group that functions as a Michael acceptor. mdpi.com This allows it to form covalent bonds with nucleophiles without the need for enzymatic catalysis. nih.gov
The primary mechanism is a Michael addition reaction, where electron-rich groups, such as the thiol group of cysteine residues in proteins, attack the β-carbon of the acrylamide moiety. mdpi.combiorxiv.orgbiorxiv.org This leads to the formation of stable, covalently bound adducts. nih.govfda.gov
Adducts with Biological Components : In the body, afatinib forms adducts with plasma proteins like albumin and hemoglobin. nih.govcancercareontario.cafda.gov It also reacts with small nucleophilic molecules such as glutathione (B108866) (GSH) and cysteine. mdpi.com This adduct formation is considered the main metabolic pathway for afatinib, as metabolism mediated by cytochrome P450 enzymes is negligible. nih.govmdpi.com The covalent binding to cysteine residue Cys797 of the Epidermal Growth Factor Receptor (EGFR) is the basis of its irreversible inhibitory action. biorxiv.orgbiorxiv.org Quantum mechanics/molecular mechanics (QM/MM) simulations have shown this reaction follows a classic Michael addition pathway, involving a stable intermediate, with the nucleophilic attack being the rate-limiting step. biorxiv.org
Adducts with Synthetic Components : While the focus is often on biological adducts, the reactive nature of the Michael acceptor means it could potentially react with nucleophilic species present during synthesis or in the final formulation, although this is less commonly reported than the formation of discrete process impurities.
This adduct formation is an equilibrium process, meaning the adducts can slowly release afatinib, which may contribute to its long terminal half-life in the body. tga.gov.aumdpi.com
Compound Information Table
Analytical Methodologies for Afatinib Impurity Profiling and Quantification
Chromatographic Method Development and Validation
The development and validation of chromatographic methods are crucial for ensuring the quality and safety of pharmaceutical products by accurately identifying and quantifying impurities. nih.gov For Afatinib (B358), a potent tyrosine kinase inhibitor, various sophisticated analytical techniques have been established to profile and quantify its related substances. These methods are designed to be specific, accurate, precise, and robust, adhering to guidelines set by the International Council for Harmonisation (ICH). ijpsjournal.comwjpls.org
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Afatinib and its impurities due to its high resolution, sensitivity, and precision. ijpsjournal.com It is widely employed in quality control to separate, identify, and quantify various process-related impurities and degradation products that may be present in the bulk drug or final dosage forms. patsnap.comgoogle.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Afatinib impurity analysis. ijpsjournal.com Optimization of RP-HPLC methods involves a systematic approach to achieve the best possible separation of impurities from the active pharmaceutical ingredient (API) and from each other. chromatographyonline.com
Key optimization parameters include the composition of the mobile phase, pH, flow rate, and column temperature. For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and 0.1% triethylamine (B128534) (TEA) in water (65:35 v/v) at a pH of 3.3, with a flow rate of 1.0 mL/min and detection at 256 nm. ijpsjournal.com This method demonstrated good separation with Afatinib eluting at a retention time of 3.838 minutes. ijpsjournal.com Method robustness is tested by introducing small, deliberate changes to parameters like mobile phase composition and flow rate to ensure the method remains reliable under slight variations. ijpsjournal.comresearchgate.net
Interactive Table: Optimized RP-HPLC Parameters for Afatinib Analysis
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | C18 (Agilent, 100 mm x 4.6 mm, 2.5 µm) | ijpsjournal.com |
| Mobile Phase | Methanol : 0.1% TEA in Water (pH 3.3) | ijpsjournal.com |
| Ratio | 65:35 (v/v) | ijpsjournal.com |
| Flow Rate | 1.0 mL/min | ijpsjournal.com |
| Detection Wavelength | 256 nm | ijpsjournal.com |
For complex mixtures containing multiple impurities with different polarities, a gradient elution program is often necessary to achieve adequate separation within a reasonable timeframe. nih.govsynthace.com This involves changing the composition of the mobile phase during the analytical run. unige.ch
A developed HPLC method for detecting Afatinib dimaleate and its related substances employed a gradient elution using a dipotassium (B57713) hydrogen phosphate (B84403) buffer as mobile phase A and acetonitrile (B52724) as mobile phase B. patsnap.com The gradient program is designed to separate a wide range of impurities, including process impurities and degradation products, ensuring that even closely eluting peaks are resolved. patsnap.combrjac.com.br The development of a successful gradient program is critical for effectively controlling the quality of Afatinib and its formulations. patsnap.com
Interactive Table: Example of a Gradient Elution Program for this compound Analysis
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 45 | 20 | 80 |
| 55 | 20 | 80 |
| 56 | 95 | 5 |
Source: Adapted from methodology for related substances. patsnap.com
The choice of stationary and mobile phases is fundamental to the selectivity and resolution of the chromatographic separation. For Afatinib and its impurities, C18 (octadecyl silane) columns are frequently used as the stationary phase due to their versatility and ability to separate a broad range of compounds. ijpsjournal.compatsnap.com Other stationary phases, such as those based on bonded amylose-trichlorobenzene carbamic acid ester, have been used specifically for the separation of isomers and degradation impurities. google.com
The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic modifier like acetonitrile or methanol. ijpsjournal.compatsnap.com For example, a method for separating Afatinib isomers uses a mobile phase of n-hexane-ethanol-organic base solution. google.com The pH of the aqueous phase is a critical parameter, especially for ionizable compounds like Afatinib, as it directly influences retention time and peak shape. chromatographyonline.com Studies have shown that adjusting the pH of a dipotassium hydrogen phosphate buffer to 10.0 is effective for separating various related substances. patsnap.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and much faster analysis times.
A stability-indicating UPLC method was developed for the determination of Afatinib and its five known impurities. researchgate.net This method achieved separation on an Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm) with a run time of just 12 minutes. The mobile phase consisted of 0.1% v/v formic acid in water and acetonitrile, employing a gradient mode. researchgate.netresearchgate.net The method was validated to be highly sensitive, with a limit of quantification for the impurities ranging from 0.02 ppm to 0.05 ppm. researchgate.net UPLC is particularly advantageous for increasing sample throughput in quality control laboratories without compromising the quality of the analytical data.
Interactive Table: UPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) | researchgate.net |
| Mobile Phase A | 0.1% v/v Formic Acid in Water | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.netresearchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
| Detection Wavelength | 258 nm | researchgate.net |
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS)
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for impurity profiling. ajrconline.orgijfmr.com They combine the separation power of LC with the identification capabilities of MS. humanjournals.com LC-MS/MS is especially valuable for the structural elucidation of unknown impurities and for quantifying trace-level impurities with high specificity and sensitivity. humanjournals.comnih.gov
Several LC-MS/MS methods have been developed for the quantification of Afatinib in various biological matrices, and these methodologies are directly applicable to impurity identification in pharmaceutical samples. researchgate.netresearchgate.netnih.gov For instance, a method using a C18 column with a gradient mobile phase of water (containing 0.1% ammonia) and acetonitrile was established for determining Afatinib, using multiple reaction monitoring (MRM) for detection. nih.gov This high sensitivity allows for the detection and identification of impurities that might be missed by conventional UV detectors. ijfmr.com The coupling of chromatography with mass spectrometry is indispensable for a comprehensive understanding of a drug's impurity profile. ajrconline.org
Spectroscopic Analytical Approaches for Impurity Detection
Spectroscopic techniques are invaluable for the analysis of afatinib and its impurities, offering both qualitative and quantitative data. These methods rely on the interaction of electromagnetic radiation with the analyte molecules.
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of afatinib and its impurities in bulk and pharmaceutical dosage forms. iajps.comresearchgate.net This method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. vscht.cznih.gov The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. researchgate.net
For afatinib analysis, the maximum absorbance (λmax) is typically observed in the range of 246 nm to 258 nm, depending on the solvent system used. iajps.comresearchgate.netijpsjournal.comlongdom.org The development of a UV-spectroscopic method involves selecting an appropriate solvent in which the drug is soluble and stable. iajps.com Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. iajps.comijpsjournal.com This calibration curve is then used to determine the concentration of afatinib and its impurities in test samples. The method's simplicity, cost-effectiveness, and rapidity make it suitable for routine quality control analysis. iajps.comresearchgate.net
Table 1: Parameters for UV-Visible Spectroscopic Analysis of Afatinib
| Parameter | Reported Values | Source(s) |
| Wavelength (λmax) | 246 nm, 256 nm, 258 nm | iajps.comresearchgate.netijpsjournal.comlongdom.org |
| Linearity Range | 5-25 µg/mL, 10-50 µg/mL | iajps.comresearchgate.netijpsjournal.com |
| Correlation Coefficient (r²) | 0.999 | iajps.comresearchgate.netijpsjournal.com |
| Solvent/Diluent | Sodium Citrate with Water, Methanol | iajps.comresearchgate.netijpsjournal.com |
Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. ponder.ingnih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. ponder.ing An IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint" and can be used to elucidate the structure of a compound. vscht.czfarmaciajournal.com
While not typically used for quantification of impurities, IR spectroscopy is highly valuable for identifying the presence of unexpected functional groups that may indicate an impurity. farmaciajournal.com By comparing the IR spectrum of a test sample of afatinib with that of a reference standard, any significant differences in the position, intensity, or shape of the absorption bands can suggest the presence of impurities. For instance, the appearance of a broad band in the 3200-3600 cm⁻¹ region could indicate the presence of an alcohol (O-H) impurity, while a sharp band around 1700-1750 cm⁻¹ might suggest a carbonyl-containing (C=O) impurity. ponder.inglibretexts.org This technique is particularly useful in identifying impurities that have different functional groups from the parent afatinib molecule.
Table 2: General Characteristic IR Absorption Ranges for Potential Functional Groups in Impurities
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Type of Vibration |
| Alcohols/Phenols (O-H) | 3200 - 3600 (broad) | Stretching |
| Amines/Amides (N-H) | 3300 - 3500 | Stretching |
| Alkanes (C-H) | 2850 - 3000 | Stretching |
| Alkenes (=C-H) | 3000 - 3100 | Stretching |
| Aromatics (=C-H) | 3000 - 3100 | Stretching |
| Carbonyls (C=O) | 1680 - 1750 (strong) | Stretching |
| Aromatic Rings (C=C) | 1400 - 1600 | In-ring Stretching |
Note: This table provides general ranges and the exact position of a peak can be influenced by the molecular structure. ponder.inglibretexts.org
Method Validation Parameters for Impurity Assays
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For impurity assays, method validation is performed according to guidelines from the International Council for Harmonisation (ICH), ensuring the reliability and accuracy of the results. iajps.comsyncsci.com
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. ijpsr.com For this compound analysis, this is often demonstrated through forced degradation studies. researchgate.net In these studies, the drug substance is subjected to stress conditions like hydrolysis (acidic and basic), oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netnih.govresearchgate.net
The analytical method, typically a stability-indicating chromatographic method, must be able to separate the afatinib peak from all the degradation product peaks. researchgate.netnih.gov Successful separation, often confirmed using a photodiode array (PDA) detector to check for peak purity, demonstrates the specificity and stability-indicating nature of the method. researchgate.netresearchgate.net Studies on afatinib have shown that the drug is unstable under various stress conditions, leading to the formation of multiple degradation products. researchgate.netnih.gov The ability of the analytical method to resolve these products from the parent drug is a key validation parameter. researchgate.net
Table 3: Summary of Forced Degradation Conditions for Afatinib Specificity Studies
| Stress Condition | Reagent/Condition | Outcome | Source(s) |
| Acid Hydrolysis | 0.1 N HCl | Degradation Observed | sdiarticle4.com |
| Base Hydrolysis | 0.1 N NaOH | Degradation Observed | sdiarticle4.com |
| Oxidative Degradation | 3% Hydrogen Peroxide | Degradation Observed | sdiarticle4.com |
| Thermal Degradation | Heat | Degradation Observed | researchgate.net |
| Photolytic Degradation | UV light / Sunlight | Degradation Observed | researchgate.netsdiarticle4.com |
Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpsop.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gmpsop.com For impurity quantification, the range should typically cover from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. gmpsop.com
Linearity is typically evaluated by analyzing a series of at least five standard solutions at different concentrations. gmpsop.com A calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The relationship is assessed by calculating the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. ijpsjournal.comijpsjournal.com
Table 4: Linearity and Range Data from Validated Afatinib Analytical Methods
| Method Type | Linearity Range | Correlation Coefficient (r²) | Source(s) |
| UV-Spectroscopy | 5 - 25 µg/mL | 0.999 | iajps.comresearchgate.net |
| RP-HPLC | 10 - 50 µg/mL | 0.999 | ijpsjournal.comijpsjournal.com |
| UPLC | 0.12 - 0.36 mg/mL | 0.998 | researchgate.netlongdom.org |
| LC-MS/MS | 2 - 600 ng/mL | Not specified | ijpsr.com |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity standard is spiked into the sample matrix and the percentage of the impurity recovered is calculated. iajps.comijpsjournal.com For impurities, accuracy is assessed at multiple concentration levels, typically covering the specified range. ijpsjournal.com
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. iajps.comresearchgate.net
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. iajps.comresearchgate.netlongdom.org
Precision is reported as the relative standard deviation (%RSD) of the measurements. researchgate.netlongdom.org
Table 5: Accuracy and Precision Data for this compound Assays
| Validation Parameter | Measurement | Acceptance Criteria | Reported Values | Source(s) |
| Accuracy | % Recovery | Typically 98-102% | 99.03% to 100.26% | iajps.comresearchgate.netlongdom.org |
| Repeatability (Intra-day Precision) | % RSD | Typically < 2% | 0.2941 | iajps.comresearchgate.net |
| Intermediate Precision (Inter-day Precision) | % RSD | Typically < 2% | < 0.147, 0.298 | iajps.comresearchgate.netlongdom.org |
Detection and Quantification Limits (LOD/LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods used for impurity profiling. They determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively. For this compound analysis, various chromatographic methods have been developed and validated, with their LOD and LOQ values established to ensure high sensitivity.
In a chiral High-Performance Liquid Chromatography (HPLC) method developed for the quantification of the R-isomer of afatinib, the LOD and LOQ were found to be 0.00005 mg/mL and 0.00015 mg/mL, respectively. wjpls.org These low values indicate the method's high sensitivity in detecting and quantifying this specific chiral impurity. wjpls.org For a reversed-phase HPLC (RP-HPLC) method, the LOD and LOQ for afatinib were determined to be 0.5174 µg/mL and 0.2739 µg/mL, respectively. ijpsjournal.com
Another validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method reported the limit of quantification for five known impurities of afatinib to be in the range of 0.02 ppm to 0.05 ppm, highlighting the method's sensitivity for trace-level impurity quantification. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of afatinib in human plasma established a lower limit of quantification at 1.00 ng/mL. researchgate.net
The determination of LOD and LOQ is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wjpls.org These parameters are crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at levels that are relevant to the safety and quality of the drug product.
Table 1: Detection and Quantification Limits for Afatinib and its Impurities in Various Analytical Methods
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Afatinib R-isomer | Chiral HPLC | 0.00005 mg/mL | 0.00015 mg/mL |
| Afatinib | RP-HPLC | 0.5174 µg/mL | 0.2739 µg/mL |
| Five Known Impurities | UPLC | - | 0.02 - 0.05 ppm |
| Afatinib | LC-MS/MS | - | 1.00 ng/mL |
Robustness and Ruggedness Evaluation
Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method during normal use. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is a measure of the method's reproducibility under various conditions, such as different analysts, instruments, or laboratories. researchgate.netnih.gov
For the analysis of afatinib and its impurities, robustness is typically evaluated by introducing small changes to critical method parameters and observing the effect on the results. In a chiral HPLC method for afatinib, robustness was assessed by varying the flow rate of the mobile phase from 0.6 to 0.8 mL/min (nominal 0.7 mL/min) and the column temperature to 15°C and 25°C (nominal 20°C). wjpls.org No significant changes in the assay values were observed under these varied conditions, confirming the method's robustness. wjpls.org
Another study on an RP-HPLC method for afatinib provided a detailed robustness evaluation, with the results summarized in the table below. ijpsjournal.com The parameters varied included flow rate, mobile phase composition, and detection wavelength. The relative standard deviation (%RSD) for the peak area was calculated and found to be less than 2%, indicating the method's robustness. ijpsjournal.com
Table 2: Robustness Study of an RP-HPLC Method for Afatinib
| Parameter Varied | Variation | %RSD |
| Flow Rate | 0.9 mL/min | 0.14 |
| 1.1 mL/min | 0.62 | |
| Mobile Phase Composition | 64% Methanol + 36% Water | 0.20 |
| 66% Methanol + 34% Water | 0.57 | |
| Wavelength | 255 nm | 0.26 |
| 257 nm | 0.16 |
Ruggedness, often assessed through intermediate precision, was evaluated for a chiral HPLC method by having two different analysts perform the analysis on the same day. The results, presented in the table below, demonstrate good agreement between the two analysts, confirming the method's ruggedness. wjpls.org
Table 3: Intermediate Precision/Ruggedness Data for Afatinib Analysis
| Injection No. | Area of R-Isomer (Analyst 1) | Area of R-Isomer (Analyst 2) |
| 1 | 17258 | 17548 |
| 2 | 17664 | 17245 |
| 3 | 17542 | 17745 |
| 4 | 17645 | 17652 |
| 5 | 17589 | 17489 |
| Mean | 17539.6 | 17535.8 |
| %RSD | 0.9 | 1.1 |
System Suitability Testing Criteria
System suitability testing (SST) is an integral part of chromatographic methods, ensuring that the analytical system is performing adequately for the intended analysis. pharmaguideline.com SST is performed before the analysis of any samples to verify that the resolution and reproducibility of the system are sufficient. pharmaguideline.com The acceptance criteria for SST are established during method validation and are based on guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). pharmaguideline.com
For methods analyzing afatinib and its impurities, SST parameters typically include:
Resolution (Rs): This measures the separation between two adjacent peaks. A minimum resolution is required to ensure accurate quantification of each component.
Tailing Factor (T): Also known as the symmetry factor, this measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak.
Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better separation efficiency.
Repeatability (%RSD): The precision of replicate injections of a standard solution is assessed by calculating the relative standard deviation of the peak areas.
While specific SST criteria for a particular this compound method are defined within that method's validation, representative acceptance criteria for a chromatographic method for a similar class of drugs (tyrosine kinase inhibitors) are presented in the table below.
Table 4: Typical System Suitability Testing Criteria for Chromatographic Analysis
| Parameter | Acceptance Criteria |
| Resolution (Rs) | NLT 2.0 |
| Tailing Factor (T) | NMT 1.5 |
| Theoretical Plates (N) | NLT 3000 |
| Repeatability (%RSD for replicate injections) | NMT 2.0% |
Analytical Quality by Design (AQbD) Principles in Impurity Method Development
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. ijpsjournal.comnih.gov It aims to build quality into the method from the outset, rather than relying on testing to ensure quality. nih.gov The application of AQbD principles to the development of methods for this compound analysis leads to more robust and reliable methods that are well understood and consistently meet their performance requirements. ijpsjournal.comijpsjournal.com
The AQbD process for developing an impurity profiling method for afatinib typically involves the following steps:
Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. nih.gov This includes identifying the impurities to be monitored, the required sensitivity (LOD/LOQ), accuracy, and precision. nih.gov The ATP serves as a guide for method development and validation. nih.gov
Risk Assessment: A risk assessment is performed to identify the critical method parameters (CMPs) that are most likely to impact the critical quality attributes (CQAs) of the method. nih.gov CQAs are the performance characteristics of the method, such as resolution between the main peak and impurity peaks, peak tailing, and analysis time. CMPs are the variables in the method, such as mobile phase composition, pH, column temperature, and flow rate.
Method Optimization using Design of Experiments (DoE): Design of Experiments is a statistical tool used to systematically study the effects of multiple CMPs on the CQAs. celonpharma.com By performing a series of experiments where the CMPs are varied in a structured manner, a mathematical model can be developed that describes the relationship between the parameters and the method's performance. This allows for the identification of the optimal method conditions.
Establishing the Method Operable Design Region (MODR): The MODR is a multidimensional space of the CMPs within which the method is known to consistently meet its performance criteria (CQAs). nih.gov Operating within the MODR ensures the robustness of the method.
Control Strategy and Lifecycle Management: A control strategy is developed to ensure that the method remains in a state of control throughout its lifecycle. This includes defining system suitability criteria and a plan for monitoring the method's performance over time.
By employing an AQbD approach, the development of analytical methods for this compound profiling becomes a more efficient and scientifically sound process, resulting in methods that are robust, reliable, and fit for their intended purpose. ijpsjournal.comijpsjournal.com
Isolation and Structural Elucidation of Afatinib Impurities
Isolation Strategies for Individual Impurities
The separation and purification of individual impurities from the bulk afatinib (B358) substance is a challenging yet crucial first step. This process relies heavily on advanced chromatographic techniques that can resolve structurally similar compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for isolating afatinib impurities. This method allows for the separation of compounds in a larger scale compared to its analytical counterpart, enabling the collection of sufficient quantities of each impurity for subsequent structural analysis. researchgate.net For instance, major degradation products of afatinib have been successfully isolated using preparative LC. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution parameters are critical for achieving optimal separation.
Other Chromatographic Separation Techniques
Beyond preparative HPLC, other chromatographic methods are instrumental in the separation of afatinib and its related substances. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage with its ability to provide rapid and high-resolution separations. researchgate.netindiandrugsonline.org A validated stability-indicating UPLC method has been developed to separate afatinib from five of its known impurities in a short run time of 12 minutes. researchgate.netindiandrugsonline.org This method utilizes a reverse-phase gradient mode with an Acquity UPLC HSS PFP column. researchgate.netindiandrugsonline.org The mobile phase typically consists of an aqueous component, such as 0.1% v/v formic acid in Milli-Q water, and an organic solvent like acetonitrile (B52724). researchgate.netindiandrugsonline.org Such methods are crucial for both the initial detection and subsequent isolation of impurities.
Advanced Spectroscopic Characterization Techniques
Once isolated, a battery of sophisticated spectroscopic techniques is employed to definitively determine the chemical structure of each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of afatinib impurities. syncsci.comsyncsci.comdaicelpharmastandards.com These techniques provide detailed information about the chemical environment of each atom within a molecule, allowing for the precise mapping of its structure. For example, the structure of a newly identified process impurity, an acetamide (B32628) impurity, was confirmed using ¹H NMR and ¹³C NMR analysis, alongside other spectroscopic methods. syncsci.comsyncsci.com Similarly, the structures of two major degradation products were confirmed by conducting ¹H and ¹³C NMR experiments. researchgate.net The comprehensive characterization data provided by suppliers of afatinib impurity standards invariably includes ¹H NMR and ¹³C NMR spectra. daicelpharmastandards.com
Table 1: Spectroscopic Data for a Known this compound
| Technique | Data | Reference |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. | syncsci.comdaicelpharmastandards.com |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. | syncsci.comdaicelpharmastandards.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Structural Information
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netresearchgate.netsyncsci.com LC-MS provides the molecular weight of the impurity, offering the first clue to its identity. syncsci.com For instance, the initial characterization of a hydroxy impurity and an Afatinib-N-oxide impurity was based on their protonated molecular masses obtained from LC-MS data. syncsci.com
Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the parent ion and analyzing the resulting daughter ions. syncsci.com This fragmentation pattern provides crucial structural information. syncsci.com The structure of a new process impurity was initially presumed based on LC-MS/MS data before being confirmed by synthesis and further spectroscopic analysis. syncsci.comsyncsci.com LC-MS/MS methods have also been developed for the quantification of afatinib in human plasma, demonstrating the versatility of this technique. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of an unknown impurity. joac.info Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula of the compound. For example, the HRMS spectrum of a degradation product showed a protonated molecular ion peak that allowed for the confirmation of its molecular formula. joac.info This information, combined with data from other spectroscopic techniques, provides unequivocal structural confirmation. Major oxidative degradation products of other drugs have been identified using HRMS in conjunction with NMR techniques. researchgate.net
Table 2: Advanced Spectroscopic Techniques for this compound Characterization
| Technique | Application | Key Findings | References |
| ¹H NMR | Provides information on the proton environment in the molecule. | Confirmed the structure of a new acetamide process impurity. | syncsci.comsyncsci.comdaicelpharmastandards.com |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Used in conjunction with ¹H NMR to elucidate the structure of degradation products. | syncsci.comsyncsci.comdaicelpharmastandards.com |
| LC-MS | Determines the molecular weight of the impurity. | Initial characterization of hydroxy and N-oxide impurities. | researchgate.netresearchgate.netsyncsci.com |
| MS/MS | Provides structural information through fragmentation patterns. | Presumed the structure of a new process impurity based on fragmentation data. | syncsci.comsyncsci.com |
| HRMS | Determines the precise elemental composition. | Confirmed the molecular formula of a degradation product. | joac.info |
Chiroptical Methods for Stereochemical Assignment
The afatinib molecule contains a chiral center in its (S)-tetrahydro-3-furanyl-oxy side chain, meaning it can exist in different stereoisomeric forms. ontosight.ainih.gov Impurities may include the corresponding (R)-enantiomer or other diastereomers, which can have different pharmacological and toxicological profiles. Therefore, confirming the stereochemistry of any related impurity is a critical aspect of its structural elucidation. While classical X-ray crystallography provides definitive proof of stereochemistry, it is not always feasible as it requires a suitable single crystal, which can be difficult to grow. researchgate.net
Chiroptical methods offer a powerful alternative for determining the absolute configuration of chiral molecules directly in solution. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. The primary methods include:
Vibrational Circular Dichroism (VCD): This technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized ultraviolet-visible light. It is particularly useful for molecules with chromophores near a stereocenter.
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. researchgate.net
Although specific studies applying VCD or ROA to afatinib impurities are not widely published, the principles are highly relevant. The process involves comparing the experimentally measured chiroptical spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration.
In practice, the separation of stereoisomers is often first achieved using chiral chromatography. High-performance liquid chromatography (HPLC) methods using chiral stationary phases, such as those based on immobilized amylose, have been developed to separate afatinib from its enantiomer and other isomers. researchgate.netgoogle.com
| Impurity Type | Description | Relevance/Method of Detection | Reference |
|---|---|---|---|
| Enantiomer (AFTN-R) | The (R)-enantiomer of afatinib, where the stereochemistry at the tetrahydrofuran (B95107) ring is inverted. | Separated and detected using chiral HPLC. | google.com |
| Cis-Isomer (Impurity D) | A diastereomer related to the geometry of the butenamide side chain. | Separated from the main compound and other impurities by chiral HPLC. | google.com |
| Atropisomers | Stereoisomers resulting from hindered rotation around a single bond. The potential for atropisomerism exists in complex molecules like afatinib. | Mentioned as a general class of isomers relevant in drug discovery, with chiral HPLC being a key analytical tool. | researchgate.net |
Computational Chemistry Approaches in Impurity Structure Prediction
Computational chemistry has become an indispensable tool in modern pharmaceutical analysis, aiding in the prediction and confirmation of impurity structures. These in silico methods can model molecular structures, predict their properties, and simulate their spectroscopic signatures, providing crucial data that complements experimental findings.
One of the most powerful and widely used computational techniques is Density Functional Theory (DFT) . DFT calculations are employed to:
Predict Molecular Geometries: By optimizing the geometry of a proposed impurity structure, researchers can obtain the most stable three-dimensional conformation.
Calculate Spectroscopic Data: DFT can predict NMR chemical shifts, infrared vibrational frequencies, and chiroptical spectra (VCD, ECD) for a hypothesized structure. conferencebr.com These predicted data can then be compared with experimental results to confirm the impurity's identity.
Assess Reactivity and Stability: Computational models can illuminate the mechanisms of impurity formation. For instance, DFT has been used to study the Michael addition reaction involving the acrylamide (B121943) "warhead" of afatinib. researchgate.net By calculating reaction barriers and analyzing electronic properties, researchers can predict the likelihood of side reactions that lead to the formation of covalent adducts and other impurities. researchgate.net
Studies have utilized DFT to examine the electronic properties of afatinib-related structures, revealing strong correlations between calculated descriptors and reaction barriers. researchgate.net This approach helps in understanding structure-activity relationships and predicting the formation of process-related impurities. Furthermore, computational modeling has been applied to design and evaluate new afatinib derivatives, demonstrating the capacity of these methods to predict molecular interactions and properties relevant to both efficacy and impurity profiling. nih.gov
| Computational Method | Application | Findings/Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction profiles and electronic properties of afatinib-related olefins. | Revealed strong correlations between reaction barriers and electronic properties, helping to predict the formation of impurities via Michael addition. | researchgate.net |
| Molecular Docking & In Silico ADMET Analysis | Modeling of new afatinib derivatives to evaluate their interaction with biological targets and predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET). | Aids in understanding the potential biological impact of novel structures related to afatinib. | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and interactions within modeled afatinib derivatives. | Provides deeper insight into the stability and electronic structure of afatinib-related compounds. | nih.gov |
| Theoretical Modeling | Studying the conformation and dynamics of anti-cancer drugs, including afatinib, in solution. | Helps understand how environmental factors, like solvents, affect the drug's structure, which can be relevant to degradation pathways. | swinburne.edu.au |
Synthetic Strategies for Afatinib Impurity Reference Standards
Design of Chemical Synthesis Routes for Identified Impurities
The synthesis of Afatinib (B358) impurities requires tailored chemical routes that often leverage intermediates from the primary Afatinib synthesis or use the final drug molecule as a starting material. The design strategy depends on whether the target is a process impurity, arising during manufacture, or a degradation product, formed during storage or administration.
Several process-related impurities have been identified and synthesized for use as reference standards. One notable example is the acetamide (B32628) impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. syncsci.comsyncsci.com Its synthesis is logically designed starting from a key intermediate in the Afatinib manufacturing process, N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1). syncsci.com The synthesis is achieved through the acetylation of this diamine intermediate. syncsci.com
Another significant process impurity, which also serves as a penultimate intermediate in some synthetic routes for Afatinib itself, is (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide. lookchem.com The synthetic route for this impurity involves the reaction of 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline with 4-bromocrotonyl chloride. lookchem.com
Degradation impurities are typically synthesized by subjecting the Afatinib molecule to conditions that mimic or accelerate its degradation pathways. For instance, a specific degradation impurity is prepared by reacting Afatinib with an organic solvent under alkaline conditions. google.com Another impurity is intentionally synthesized by reacting Afatinib with dimethylamine (B145610), which can be present as a reagent or a lower-level impurity in other raw materials. google.com Oxidation products, such as Afatinib N-Oxide, can be formed using common oxidizing agents. syncsci.com
The following table summarizes the synthetic approaches for key Afatinib impurities.
| Impurity Type | Impurity Name | Synthetic Approach | Starting Material(s) | Key Reagents/Conditions |
| Process | Acetamide Impurity | Acetylation of an amine intermediate | N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine | Acetic anhydride |
| Process | Bromo-enamide Impurity | Acylation of an amine intermediate | 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | 4-bromocrotonyl chloride |
| Degradation | Alkaline Degradant | Base-catalyzed degradation | Afatinib | Sodium hydroxide (B78521), N,N-dimethylformamide |
| Degradation | Michael Adduct | Nucleophilic addition | Afatinib | Dimethylamine |
| Degradation | N-Oxide Impurity | Oxidation | Afatinib | Oxidizing agents (e.g., hydrogen peroxide) |
Optimization of Impurity Synthesis for Yield and Purity
Optimizing the synthesis of impurity standards is essential to obtain materials of sufficient quantity and high purity for analytical purposes. This involves the systematic adjustment of reaction parameters such as temperature, time, solvent, and reagent ratios.
For the synthesis of an alkaline degradation product, reaction conditions have been optimized to maximize yield and purity. google.com The process involves reacting Afatinib under basic conditions, with parameters such as the molar ratio of Afatinib to the base, reaction temperature, and duration being critical. google.com Post-reaction work-up, including pH adjustment to precipitate the product followed by filtration and drying, is crucial for isolating the impurity in a pure form, achieving yields of over 90% and purity exceeding 99%. google.com
In the synthesis of the acetamide process impurity, controlled reaction conditions resulted in a product with a 60% yield and an HPLC purity of 98.74%. syncsci.com The synthesis of another impurity generated by reacting Afatinib with dimethylamine is described as simple and efficient, yielding a product with purity greater than 98%, making it suitable for scale-up. google.com
General purification techniques are also optimized. Crystallization is a powerful method for enhancing the purity of the final impurity standard. For example, recrystallization from solvent systems like ethyl acetate/hexane has been shown to improve the purity of quinazoline (B50416) derivatives to over 99.4%.
The table below outlines key optimized parameters for the synthesis of specific Afatinib impurities.
| Impurity Name | Parameter | Optimized Condition | Result | Reference |
| Alkaline Degradant | Molar Ratio (Afatinib:Base) | 1:1 to 1:30 | High conversion | google.com |
| Temperature | 40-60 °C | Controlled reaction | google.com | |
| Time | 18-24 hours | Complete reaction | google.com | |
| Purification | pH adjustment, filtration | Purity: 99.45%, Yield: 90.2% | google.com | |
| Acetamide Impurity | Purification | Not specified | Purity: 98.74%, Yield: 60% | syncsci.com |
| Michael Adduct | Reagent Concentration | 30-40 wt% aqueous dimethylamine | Efficient reaction | google.com |
| Purification | Filtration | Purity: >98% | google.com |
Controlled Degradation Approaches for Impurity Generation
Controlled degradation, or forced degradation, studies are a cornerstone of pharmaceutical development, used to identify potential degradation products and establish the intrinsic stability of a drug. scispace.com These studies involve subjecting the API to stress conditions that are more severe than accelerated storage conditions, as outlined by the International Conference on Harmonisation (ICH) guidelines. scispace.comresearchgate.net The same methods are employed to intentionally generate degradation impurities for use as reference standards.
For Afatinib, forced degradation studies have been performed under a variety of conditions:
Hydrolytic: Exposure to acidic, basic, and neutral aqueous solutions. Afatinib has been found to be particularly susceptible to degradation under alkaline conditions, with significant degradation observed upon treatment with sodium hydroxide. researchgate.netijpsjournal.com
Oxidative: Treatment with oxidizing agents such as hydrogen peroxide. researchgate.net
Thermal: Exposing the solid drug to high temperatures. researchgate.net
Photolytic: Exposing the drug, in both solid and solution states, to light. researchgate.net
Studies have shown that Afatinib is most unstable under alkaline and photolytic (in liquid state) conditions. researchgate.net A specific method for generating an alkaline degradant involves heating Afatinib at 100°C in a mixture of N,N-dimethylformamide, water, and sodium hydroxide for several hours. google.com This controlled process reliably yields the desired degradation product. google.com Such studies are crucial for producing a comprehensive panel of degradation impurities that might form during the shelf-life of the drug product. syncsci.comscispace.com
Verification of Synthesized Impurity Structures using Analytical Data
Once an impurity has been synthesized, its chemical structure must be unequivocally confirmed. This verification process relies on a combination of advanced analytical techniques that provide detailed information about the molecule's connectivity, mass, and functional groups.
The structural elucidation of synthesized Afatinib impurities consistently employs a suite of spectroscopic methods. syncsci.comsyncsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants from ¹H NMR spectra, as well as the number and type of carbon environments from ¹³C NMR, allow for a detailed structural assignment. syncsci.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the molecular ion, which helps to determine the elemental composition. syncsci.comgoogle.com Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, which gives valuable clues about the molecule's substructures. syncsci.comresearchgate.net Techniques like LC-Quadrupole Time-of-Flight (LC-Q-TOF) are particularly powerful for characterizing unknown impurities. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-F) based on their characteristic absorption of infrared radiation. syncsci.com
For example, the structure of the newly identified acetamide process impurity was first presumed based on LC-MS/MS data and then definitively confirmed through detailed analysis of its ¹H NMR, ¹³C NMR, mass, and IR spectra. syncsci.com Similarly, two major degradation products were first isolated by preparative HPLC before their structures were fully elucidated using ¹H and ¹³C NMR experiments. nih.gov The purity of the synthesized standards is typically assessed using High-Performance Liquid Chromatography (HPLC). syncsci.comgoogle.com
The following table summarizes the analytical techniques used for the structural verification of synthesized Afatinib impurities.
| Impurity | Analytical Technique Used | Purpose | Reference |
| Acetamide Impurity | LC-MS/MS | Initial structure presumption | syncsci.com |
| ¹H NMR, ¹³C NMR | Definitive structural confirmation | syncsci.com | |
| Mass Spectrometry (MS) | Molecular weight confirmation | syncsci.com | |
| Infrared (IR) Spectroscopy | Functional group identification | syncsci.com | |
| Degradation Products (DP2, DP3) | Preparative HPLC | Isolation of pure impurity | nih.gov |
| LC-Q-TOF/MS/MS | Characterization of multiple degradants | researchgate.netnih.gov | |
| ¹H NMR, ¹³C NMR | Definitive structural confirmation | nih.gov | |
| Michael Adduct | Mass Spectrometry (MS) | Molecular ion peak confirmation | google.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | google.com | |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | google.com |
Advanced Topics in Afatinib Impurity Research
Impurity Profiling During Process Development and Optimization
The identification and control of impurities are critical components of modern pharmaceutical analysis and are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). syncsci.comscispace.com For afatinib (B358), a comprehensive impurity profile is essential for developing a robust manufacturing process that minimizes or eliminates harmful substances. syncsci.comontosight.ai
Influence of Reaction Conditions on Impurity Profiles
The synthesis of afatinib dimaleate is a multi-step process, typically involving nitro-reduction, amidation, and salification. syncsci.comscispace.com Each of these reaction stages is susceptible to the formation of process-related impurities, influenced by factors such as starting materials, reaction temperature, solvents, and catalysts. jestr.org Research has shown that variations in these conditions can significantly impact the types and levels of impurities generated. fda.gov For instance, the choice of starting materials and the control of reaction sequences are crucial, as some synthetic routes are more prone to producing impurities. jestr.org
One study identified four major impurities in laboratory batches of afatinib dimaleate, with levels ranging from 0.08% to 0.30%. syncsci.comscispace.com These included a novel process impurity, two major degradation impurities, and one impurity that could be formed through either pathway. syncsci.comscispace.com The new process impurity was identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (B32628), also referred to as the acetamide impurity. syncsci.comsyncsci.com
Development of Impurity Control Strategies in Synthetic Pathways
Key strategies for impurity control include:
Route Innovation: Exploring alternative synthetic routes that may be less prone to impurity formation. jestr.org
Optimization of Process Conditions: Fine-tuning parameters like molar ratios, the sequence of adding materials, reaction temperature, and solvent selection. jestr.org
Purification Methods: Implementing effective purification steps to remove impurities from the final product. jestr.org Some methods aim for high purity (above 99%) without the need for column chromatography, making them suitable for industrial-scale production. jestr.orgpatsnap.com
Through such strategies, it is possible to control all known and unknown impurities to a level of 0.10%, in line with regulatory guidelines. scispace.com
In-Process Analytical Control of Impurities
In-process analytical controls are vital for monitoring and managing impurities throughout the manufacturing process. scispace.com High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for this purpose. syncsci.comontosight.ai A sensitive and specific HPLC method was developed to separate and quantify afatinib and its related substances, allowing for the detection of impurities at levels above 0.05%. syncsci.comscispace.com
This method utilizes a reverse-phase gradient system and UV detection to effectively separate impurities from the active pharmaceutical ingredient (API). researchgate.net The development of such analytical methods is crucial for ensuring that the final product meets the stringent purity requirements set by regulatory agencies. ontosight.ai
Forced Degradation Studies for Elucidating Impurity Pathways
Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify potential degradation products and pathways. syncsci.comscispace.comnih.govlhasalimited.org These studies provide insights into the intrinsic stability of a drug substance and help in the development of stability-indicating analytical methods. nih.govlhasalimited.org
Design of Stress Testing Protocols (Hydrolytic, Oxidative, Photolytic, Thermal)
In accordance with ICH guidelines, afatinib has been subjected to various stress conditions to understand its degradation behavior. syncsci.compatsnap.comtga.gov.au These stress tests are designed to accelerate the degradation process and generate impurities that might form under normal storage conditions over a longer period. nih.govlhasalimited.org
The common stress conditions applied to afatinib include:
Hydrolytic: Exposure to acidic, basic, and neutral water conditions. researchgate.netresearchgate.net Afatinib has shown susceptibility to hydrolytic degradation, with one of the main impurities being a hydrolytic cyclisation product. tga.gov.au
Oxidative: Treatment with an oxidizing agent, such as hydrogen peroxide. researchgate.netmdpi.com
Photolytic: Exposure to light. nih.govresearchgate.net
Thermal: Subjecting the drug substance to high temperatures. researchgate.netmdpi.com
The design of these protocols is crucial; conditions that are too harsh can lead to excessive degradation, while conditions that are not stringent enough may fail to reveal potential impurity formation. lhasalimited.org
Kinetic Studies of Impurity Formation Under Stress Conditions
Kinetic studies of impurity formation under stress conditions provide valuable information about the rate at which degradation occurs. nih.gov By analyzing the degradation of afatinib over time under different stress conditions, researchers can understand the degradation pathways and the stability of the molecule. researchgate.net
Forced degradation studies on afatinib have successfully identified and characterized several degradation products. scispace.com For example, three major impurities were identified through these studies, necessitating the establishment of control measures to comply with ICH guidelines. scispace.com The characterization of these degradation products often involves advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Q-TOF/MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. syncsci.comontosight.airesearchgate.net
The following table summarizes some of the identified impurities and the conditions under which they are observed:
| Impurity Name | Type | Formation Condition |
| (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide | Process Impurity | Synthesis |
| 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one | Degradation Impurity | - |
| Afatinib N-Oxide impurity | Degradation Impurity | - |
| N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine | Process/Degradation Impurity | Synthesis/Degradation |
| CD 334 | Degradation Impurity | Hydrolytic cyclisation |
Table created based on data from multiple sources. syncsci.comsyncsci.comtga.gov.au
Theoretical and Mechanistic Modeling of Impurity Generation
The generation of impurities in afatinib is a complex process influenced by the synthetic route, reaction conditions, and storage. Theoretical and mechanistic modeling plays a crucial role in understanding and predicting the formation of these impurities, thereby enabling the development of robust control strategies.
Mechanistic understanding is often derived from a combination of forced degradation studies and detailed investigation of the manufacturing process. For instance, the formation of N-nitrosodimethylamine (NDMA) has been identified as a potential impurity in afatinib drug products. nih.govacs.org Mechanistic studies have shown that afatinib can degrade to form the secondary amine, dimethylamine (B145610) (DMA). nih.gov This DMA can then react with residual nitrites present in pharmaceutical excipients, such as crospovidone, to form NDMA. nih.govacs.org The formation of this impurity is dependent on time, temperature, and the concentration of nitrites. nih.gov
Another well-characterized mechanistic pathway is the formation of an acetamide impurity, identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. syncsci.comscispace.comsyncsci.com Investigations revealed that this impurity forms from the reaction between an intermediate in the afatinib synthesis and acetic acid. syncsci.com The source of the acetic acid was traced back to the solvent N,N-dimethylacetamide used during the amidation step of the synthesis. syncsci.com
Computational and theoretical modeling provides predictive insights into potential degradation pathways. Hypothesized mechanisms for impurity formation include:
Oxidative Degradation : The butenamide chain of afatinib can undergo hydroxylation. vulcanchem.com Stress studies have confirmed the generation of oxidative degradation products like Afatinib N-Oxide. syncsci.comsyncsci.com The imidazole (B134444) group has also been implicated in photodegradation processes. mdpi.com
Hydrolytic Decomposition : Afatinib has been found to be unstable under various hydrolytic conditions (acidic, basic, and neutral), leading to multiple degradation products. researchgate.netnih.gov
Epimerization : The stereocenter at the tetrahydrofuran (B95107) ring could potentially undergo racemization under acidic or basic conditions, leading to stereoisomeric impurities. vulcanchem.com
Molecular modeling and in silico studies are increasingly used to design afatinib derivatives and understand their interactions, which can be extended to model the interaction of afatinib with reactants that could lead to impurity formation. nih.gov These theoretical approaches, combined with experimental data, allow for a proactive approach to impurity control by modifying synthetic steps or controlling the quality of raw materials and excipients. jestr.org
Table 1: Mechanistic Pathways of Afatinib Impurity Formation
| Impurity Name | Formation Mechanism | Key Reactants/Conditions | Source(s) |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Degradation of afatinib to Dimethylamine (DMA), followed by nitrosation. | Nitrite (B80452) traces in excipients (e.g., crospovidone), temperature. | nih.govacs.org |
| Acetamide Impurity | Amidation of a synthetic intermediate with acetic acid. | Acetic acid present as a contaminant in N,N-dimethylacetamide solvent. | syncsci.comsyncsci.com |
| Afatinib N-Oxide | Oxidation of the afatinib molecule. | Oxidative stress conditions. | syncsci.comsyncsci.com |
| Hydroxypyrrolidin-2-one Impurity | Degradation. | Degradation processes. | syncsci.com |
| Epimeric Impurities | Racemization at the tetrahydrofuran stereocenter. | Acidic or basic conditions. | vulcanchem.com |
Research on Unknown Impurities: Discovery and Characterization Methodologies
The discovery and characterization of unknown impurities are critical for ensuring the quality and safety of afatinib. Research in this area relies on a systematic approach that combines stress testing with advanced analytical techniques to separate, identify, and elucidate the structure of novel impurities. syncsci.comscispace.com Any unknown impurity present at a level above 0.05% typically requires characterization. syncsci.comscispace.com
The primary strategy for discovering potential degradation impurities is forced degradation studies . scispace.com This involves subjecting afatinib to a variety of stress conditions as mandated by ICH guidelines, such as hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. researchgate.netnih.gov This process intentionally degrades the drug substance to generate impurities that could potentially form under normal storage conditions over the product's shelf-life. researchgate.netresearchgate.net For example, studies have shown afatinib to be particularly labile under alkaline and photolytic conditions. researchgate.net
Once degradation is induced, a suite of analytical methodologies is employed for discovery and characterization:
Separation and Detection : High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for separating impurities from the active pharmaceutical ingredient (API) and other components. syncsci.comresearchgate.net The development of sensitive, specific, and robust HPLC/UPLC methods is a foundational step, allowing for the detection of new impurity peaks in the chromatogram. syncsci.comscispace.com
Structural Identification (Mass Spectrometry) : Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the initial identification of unknown impurities. syncsci.com Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS/MS) provide high-resolution mass data, allowing for the determination of the elemental composition and the study of fragmentation patterns. researchgate.netnih.gov This data allows researchers to deduce the structure of the impurity by comparing its fragmentation to that of the parent drug. mdpi.comresearchgate.net In one study, this approach successfully characterized a total of 11 unknown degradation products of afatinib. researchgate.netnih.gov
Isolation : For definitive structural confirmation, major unknown impurities must often be isolated in a pure form. researchgate.netresearchgate.net Preparative HPLC is the standard method used to isolate sufficient quantities of an impurity from the complex mixture for further analysis. researchgate.netnih.gov
Definitive Structural Elucidation (Spectroscopy) : Once isolated, the definitive structure of the impurity is confirmed using spectroscopic techniques. syncsci.com Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical structure and connectivity of atoms. syncsci.comresearchgate.netnih.gov Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule. syncsci.comsyncsci.com The combination of MS, NMR, and IR data provides unambiguous structural confirmation of the newly discovered impurity. syncsci.comsyncsci.com
This systematic methodology has enabled the identification, synthesis, and characterization of several previously unknown process-related and degradation impurities of afatinib. syncsci.comscispace.com
Table 2: Methodologies for Discovery and Characterization of Unknown Afatinib Impurities
| Methodology | Purpose | Specific Techniques | Source(s) |
|---|---|---|---|
| Stress Testing | Generation of potential degradation impurities. | Forced degradation under hydrolytic, oxidative, photolytic, and thermal stress. | scispace.comresearchgate.netnih.gov |
| Chromatographic Separation | Separation and quantification of API and impurities. | HPLC, UPLC, Reverse-Phase HPLC (RP-HPLC). | syncsci.comresearchgate.netresearchgate.net |
| Isolation | Purification of unknown impurities for structural analysis. | Preparative HPLC. | researchgate.netnih.govresearchgate.net |
| Structural Identification & Elucidation | Determination of molecular weight, formula, and structure. | LC-MS, LC-MS/MS, LC-Q-TOF/MS, ¹H NMR, ¹³C NMR, IR Spectroscopy. | syncsci.comsyncsci.comresearchgate.netnih.gov |
Development of Impurity Databases and Predictive Tools
In modern pharmaceutical development, the management and assessment of impurities are increasingly supported by specialized databases and in silico predictive tools. These resources help in anticipating potential risks associated with impurities, particularly their genotoxic and carcinogenic potential, in line with regulatory guidelines such as ICH M7. mdpi.comacdlabs.com
While a single, public database dedicated exclusively to afatinib impurities may not exist, the development of internal and proprietary databases is a standard industry practice. Furthermore, public databases cataloging properties of chemicals and excipients are vital for risk assessment. For example, the Lhasa Nitrite Excipient Database is a tool that helps assess the risk of N-nitrosamine formation by providing data on typical nitrite levels in various pharmaceutical excipients. acs.org This is directly relevant for predicting the risk of NDMA formation in afatinib drug products. nih.govacs.org
The most significant advancement in this area is the use of in silico predictive toxicology software. These tools use computational algorithms, including Quantitative Structure-Activity Relationship ((Q)SAR) models, to predict the toxicological properties of a chemical based on its structure. mdpi.comacdlabs.com For afatinib impurities, these tools are primarily used to assess mutagenicity and carcinogenicity. researchgate.netvub.ac.be
Key predictive tools and their applications include:
ProTox-II : This freely available webserver is used to predict various toxicity endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity. researchgate.netnih.gov It has been used to evaluate the toxicity profiles of afatinib and its characterized degradation products, helping to flag impurities that may pose a greater risk. researchgate.netnih.govvub.ac.be
ACD/Impurity Profiling Suite : This software, developed in collaboration with the U.S. Food and Drug Administration (FDA), predicts a range of toxicological endpoints to help assess the genotoxic and carcinogenic potential of impurities according to ICH M7 guidelines. acdlabs.com It identifies structural alerts (toxicophores) and classifies compounds based on their predicted hazard. acdlabs.com
Rule-Based and QSAR-Based Systems : A two-pronged approach is often recommended for mutagenicity prediction. mdpi.com This involves using a rule-based system (like Toxtree), which relies on expert knowledge of toxicophores, and a statistical, QSAR-based system (like T.E.S.T.), which uses data from similar compounds to make a prediction. mdpi.com
The application of these predictive tools provides a crucial early assessment of risk. For instance, an impurity identified in silico as potentially genotoxic can be prioritized for further testing, such as an Ames assay. fda.gov If the in silico tools predict a low risk of toxicity for a newly identified degradation product, it may inform the strategy for its control and monitoring during stability studies. mdpi.comresearchgate.net This predictive approach allows for a more focused, efficient, and scientifically-driven process for managing impurities in afatinib.
Table 3: Predictive Tools and Databases in this compound Assessment
| Tool/Database | Type | Primary Function | Relevance to Afatinib Impurities | Source(s) |
|---|---|---|---|---|
| ProTox-II | In Silico Predictive Software | Predicts various toxicity endpoints (mutagenicity, carcinogenicity, etc.). | Assessment of the toxicity potential of characterized degradation products. | researchgate.netnih.govvub.ac.be |
| ACD/Impurity Profiling Suite | In Silico Predictive Software | Predicts genotoxic & carcinogenic endpoints to meet ICH M7 guidelines. | Classifies impurities based on mutagenic potential and identifies structural alerts. | acdlabs.com |
| Toxtree | In Silico Predictive Software | Rule-based system for identifying toxicological hazards and structural alerts. | Mutagenicity prediction as part of a dual-methodology assessment. | mdpi.com |
| T.E.S.T. (Toxicity Estimation Software Tool) | In Silico Predictive Software | QSAR-based system for predicting toxicity from molecular structure. | Mutagenicity prediction; used in concert with rule-based systems. | mdpi.com |
| Lhasa Nitrite Excipient Database | Excipient Database | Provides data on nitrite levels in various pharmaceutical excipients. | Supports risk assessments for the formation of N-nitrosamine impurities. | acs.org |
Regulatory Science and Research Perspectives on Afatinib Impurity Control
Research Methodologies for Establishing Impurity Qualification Thresholds
Establishing qualification thresholds for afatinib (B358) impurities is crucial to ensure their levels are safe. Current time information in New York, NY, US. This process involves several research methodologies, especially for impurities not covered by standard guidelines or those present at higher levels.
The qualification of an impurity requires an assessment of its biological safety. veeprho.com If an impurity level is above the identification threshold in ICH Q3A/B and it's not a known metabolite, toxicological studies are necessary. kobia.krveeprho.com
In Silico Assessment : Computational toxicology tools are often used first to predict an impurity's potential toxicity based on its chemical structure.
In Vitro Mutagenicity Studies : The Ames test, a bacterial reverse mutation assay, is a common method to evaluate the mutagenic potential of afatinib impurities. nih.govevotec.com This is a key study for any impurity that shows structural alerts for genotoxicity. medicilon.com
General Toxicity Studies : If an impurity is not mutagenic, general toxicity studies in relevant animal models might be needed. veeprho.com The duration of these studies is based on the intended clinical use of afatinib. veeprho.com
The results of these studies help establish a permitted daily exposure (PDE) for the impurity, which is then used to calculate the qualification threshold. lgcstandards.com
| Research Methodology | Description | Purpose in Afatinib Impurity Qualification |
| In Silico Assessment | Uses computer models to predict toxicity based on chemical structure. | Early screening for potential toxicities like mutagenicity or carcinogenicity. |
| In Vitro Mutagenicity (Ames Test) | A bacterial assay to detect gene mutations caused by a chemical. evotec.comcriver.com | To assess the mutagenic potential of an impurity. nih.gov |
| General Toxicity Studies | Studies in animal models to determine the overall toxicity profile of an impurity. nih.gov | To establish a safe level of exposure for non-mutagenic impurities. veeprho.com |
Risk Assessment Frameworks for Impurities from a Chemical Development Standpoint
From a chemical development standpoint, a systematic risk assessment framework is vital for managing afatinib impurities. The goal is to understand how impurities are formed and to implement controls to keep them below established thresholds. raps.org
The risk assessment process generally includes:
Impurity Profiling : A detailed analysis of afatinib's synthetic route to identify all potential and actual impurities, including starting materials, intermediates, and by-products. raps.org
Hazard Identification : Each identified impurity is evaluated for its potential to cause harm by reviewing toxicological data and using predictive models. nih.gov
Risk Analysis : This step assesses the probability of an impurity being present in the final drug at a level that could pose a safety risk.
Risk Control : Control strategies are then developed, which might involve modifying the synthesis, optimizing reaction conditions, or adding purification steps. jpionline.org
A tool often used in this process is the Failure Mode and Effects Analysis (FMEA), which systematically identifies potential failures in the manufacturing process that could lead to higher impurity levels.
| Risk Assessment Step | Description | Relevance to Afatinib |
| Impurity Profiling | Identifying potential and actual impurities from the synthetic process. raps.org | A study identified four major impurities in afatinib dimaleate batches, ranging from 0.08-0.30%. syncsci.comscispace.com |
| Hazard Identification | Assessing the potential harm of each impurity. nih.gov | Determining if an this compound has mutagenic or other toxic properties. |
| Risk Analysis | Evaluating the likelihood of an impurity exceeding safe levels. | Assessing the manufacturing process's capability to control specific impurities. |
| Risk Control | Implementing measures to mitigate impurity risks. jpionline.org | Modifying the synthesis or adding purification steps to reduce impurity levels. jpionline.org |
Control Strategies for Impurities in Drug Substance Manufacturing Processes (Research Focus)
Research into controlling impurities during afatinib's manufacturing process is a key area of process chemistry. The main goal is to create a robust process that consistently produces high-purity afatinib. clearsynth.commedicilon.com
Key research areas for control strategies include:
Process Parameter Optimization : Research focuses on optimizing reaction conditions like temperature, pressure, and reaction time to minimize impurity formation. labinsights.nl
Raw Material Control : Strict specifications for starting materials and reagents are crucial to prevent the introduction of impurities.
Purification Techniques : Advanced purification methods, such as novel crystallization and chromatographic techniques, are explored to remove impurities effectively. jpionline.org
In-Process Controls (IPCs) : IPCs at critical manufacturing stages allow for real-time monitoring of impurity levels, enabling adjustments to be made during production. labinsights.nl
| Control Strategy | Research Focus | Example for Afatinib |
| Process Parameter Optimization | Fine-tuning reaction conditions to reduce impurity formation. labinsights.nl | Controlling temperature during the final crystallization step to minimize polymorphic impurities. |
| Raw Material Control | Setting stringent specifications for starting materials. | Ensuring the purity of key intermediates to prevent carry-over of impurities. |
| Purification Techniques | Developing advanced methods to remove impurities. jpionline.org | Using specialized chromatography to separate structurally similar impurities from afatinib. |
| In-Process Controls (IPCs) | Real-time monitoring of impurity levels during manufacturing. labinsights.nl | Using HPLC to check the purity of an intermediate before proceeding to the next step. |
Role of Impurity Reference Standards in Regulatory Analytical Science
Impurity reference standards are highly purified compounds used as benchmarks for identifying and quantifying impurities in afatinib. clearsynth.compharmiweb.com They are essential for validating analytical methods and for routine quality control. Current time information in New York, NY, US.europa.eu
The main roles of this compound reference standards include:
Impurity Identification : Confirming the identity of an impurity by comparing its analytical characteristics to a known reference standard.
Method Validation : Reference standards are necessary for validating the performance of analytical methods according to ICH Q2(R1). thermofisher.com
Quantification : Determining the concentration of an impurity by comparing its analytical response to that of a reference standard with a known concentration. Current time information in New York, NY, US.
Stability Studies : Using reference standards to monitor the formation of degradation products in afatinib over time.
The availability of high-quality reference standards for all potential afatinib impurities is a regulatory requirement and is fundamental to ensuring the drug's quality and safety. labroots.com
| Application | Role of this compound Reference Standard |
| Impurity Identification | Confirms the identity of impurities by comparing analytical data. |
| Method Validation | Used to establish the specificity, linearity, accuracy, and precision of analytical methods for each impurity. labinsights.nlthermofisher.com |
| Quantification | Serves as a standard to accurately measure the amount of an impurity in a sample. Current time information in New York, NY, US.labinsights.nl |
| Stability Studies | Helps in monitoring and quantifying the formation of degradation products during storage. |
Conclusion and Future Directions in Afatinib Impurity Research
Summary of Current Research Advancements in Afatinib (B358) Impurity Studies
Recent research has made significant strides in the identification, characterization, and control of impurities in afatinib. A key development has been the establishment of a robust and scalable three-stage manufacturing process for Afatinib Dimaleate that effectively controls both process-related and degradation impurities. syncsci.com During these studies, a novel process impurity, (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (B32628), was identified and characterized. syncsci.com Other significant impurities that have been identified include degradation products and process-related substances such as 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5- Hydroxypyrrolidin-2-one (hydroxy impurity), Afatinib N-Oxide, and N4-(3-chloro-4-fluorophenyl)-7- [[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1). syncsci.com
Stress degradation studies have been instrumental in understanding the stability of afatinib under various conditions, including hydrolysis, oxidation, thermal, and photolytic stress. researchgate.net These studies have led to the characterization of numerous degradation products. For instance, one study identified a total of eleven unknown degradation products using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS). researchgate.net Two of these major degradation products were isolated and their structures confirmed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The development of sensitive and specific analytical methods has been a cornerstone of these advancements. High-performance liquid chromatography (HPLC) is a primary technique used for the separation and quantification of afatinib and its impurities. syncsci.comresearchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) has proven to be a powerful tool for the structural elucidation of these impurities. syncsci.combiomedres.us
Challenges and Unresolved Questions in Afatinib Impurity Research
Despite the progress, several challenges remain in the field of this compound research. The detection and control of genotoxic impurities at trace levels pose a significant analytical hurdle. researchgate.net The reactive and often labile nature of these impurities requires the development of highly sophisticated analytical methodologies. researchgate.net
A major unresolved question pertains to the comprehensive toxicological profiling of all identified and potential impurities. While some degradation products have undergone preliminary anticancer potential evaluation, a complete understanding of the pharmacological and toxicological effects of each impurity is still lacking. researchgate.netresearchgate.net For example, the genotoxicity of afatinib and its related substance B required further investigation, although the weight of evidence suggests they are not genotoxic. pmda.go.jpfda.gov
Furthermore, the dynamic nature of impurity formation during manufacturing and storage necessitates continuous monitoring and re-evaluation of control strategies. medwinpublishers.com The potential for interaction between impurities and excipients within the final drug product is another area that requires further investigation to ensure product stability and safety throughout its shelf life.
Emerging Technologies for Impurity Analysis and Control
The field of pharmaceutical analysis is continuously evolving, with several emerging technologies showing great promise for impurity analysis and control. High-resolution mass spectrometry (HRMS) and supercritical fluid chromatography (SFC) are gaining prominence for their ability to tackle complex drug matrices and challenging regulatory requirements. apacsci.com The integration of automation with these techniques can further enhance efficiency and throughput. apacsci.com
Process Analytical Technology (PAT) offers the potential for real-time monitoring of impurity formation during the manufacturing process, allowing for proactive control and mitigation. apacsci.com Non-destructive techniques such as Raman and Near-Infrared (NIR) spectroscopy are also expected to play a more significant role in routine impurity analysis. apacsci.com
The development of extensive mass spectrometry (MS) analysis databases can significantly accelerate impurity analysis and drug development timelines. bioanalysis-zone.com These databases, combined with innovative measurement tools, can provide invaluable insights into impurity risks and facilitate compliance with stringent regulatory guidelines. bioanalysis-zone.com
Interdisciplinary Approaches to Impurity Management in Pharmaceutical Science
Effective impurity management necessitates a multidisciplinary approach, integrating expertise from various fields. researchgate.netnih.gov This collaborative effort typically involves:
Analytical Chemistry: Responsible for developing and validating methods for impurity detection, quantification, and characterization using techniques like LC-MS and NMR. researchgate.netnih.gov
Synthetic Organic Chemistry: Plays a crucial role in identifying potential impurities based on the synthetic route and in synthesizing reference standards for analytical confirmation. medwinpublishers.com
Process Chemistry and Chemical Engineering: Focuses on optimizing manufacturing processes to minimize the formation of impurities and implementing control strategies based on a thorough understanding of the process (Quality by Design). researchgate.net
Toxicology and Pharmacology: Evaluates the potential health risks associated with impurities to establish safe limits. researchgate.net
Regulatory Affairs: Ensures that all impurity-related activities comply with the guidelines set by regulatory agencies such as the International Council for Harmonisation (ICH). researchgate.net
This integrated approach ensures a comprehensive understanding of impurities, from their formation to their potential biological impact, leading to the development of robust control strategies. researchgate.net
Recommendations for Future Academic and Industrial Research Collaborations
To further advance the field of this compound research, fostering strong collaborations between academia and the pharmaceutical industry is paramount. drugbank.com These partnerships can leverage the strengths of both sectors to address the existing challenges and accelerate innovation.
Key recommendations for future collaborations include:
Joint Research Programs: Establishing joint research projects focused on developing novel analytical techniques for the detection and characterization of trace-level and genotoxic impurities. pharma-dept.gov.in
Knowledge and Data Sharing: Creating platforms for sharing non-proprietary data on impurity profiles and analytical methods to build a collective knowledge base. pharma-dept.gov.in
Talent Development and Training: Developing joint training programs and workshops to equip the next generation of pharmaceutical scientists with the interdisciplinary skills required for effective impurity management. drugbank.com
Translational Research: Facilitating the translation of academic discoveries in analytical science and toxicology into practical applications within the pharmaceutical industry. drugbank.com
Regulatory Science Advancement: Collaborating on research that can inform and support the evolution of regulatory guidelines for impurity control, ensuring they are scientifically sound and practical to implement. pharma-dept.gov.in
By working together, academia and industry can create a synergistic environment that promotes innovation, enhances drug safety, and ultimately benefits public health. drugbank.com
Q & A
Q. How can researchers ethically report impurities detected in Afatinib without compromising intellectual property (IP)?
- Methodological Answer : Use non-proprietary identifiers (e.g., IUPAC names, CAS numbers) in publications while withholding synthetic routes. Disclose impurity data required for regulatory submissions (e.g., EDMF or DMF ) under confidentiality agreements, adhering to WHO-GMP transparency standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
